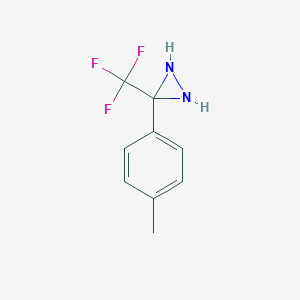

3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine

描述

BenchChem offers high-quality 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-(4-methylphenyl)-3-(trifluoromethyl)diaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2/c1-6-2-4-7(5-3-6)8(13-14-8)9(10,11)12/h2-5,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIYMEWYYRZJOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(NN2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469699 | |

| Record name | 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87736-82-1 | |

| Record name | 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of the Trifluoromethyl Group and the Role of Diaziridines

An In-Depth Technical Guide to the Mechanism of Trifluoromethylation Utilizing Diaziridine Derivatives

The incorporation of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2] This small functional group can profoundly enhance a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[3][4] Consequently, the development of robust and versatile methods for trifluoromethylation is of paramount importance. Among the diverse reagents available, trifluoromethyl-substituted diaziridines, and their more reactive oxidized counterparts, diazirines, have emerged as powerful tools, primarily as precursors to highly reactive trifluoromethyl carbenes.[5][6]

This guide provides a detailed exploration of the mechanistic pathways involved in trifluoromethylation reactions that originate from trifluoromethyl-diaziridine systems. We will dissect the journey from the stable diaziridine precursor to the generation of the key carbene intermediate and its subsequent transformations, offering insights for researchers in organic synthesis and medicinal chemistry.

The Diaziridine to Diazirine Pathway: Precursor Synthesis and Activation

While diaziridines themselves are not typically the direct trifluoromethylating agent, they are critical, stable precursors to the more functionally useful diazirines. Understanding this two-step process is fundamental to appreciating the overall mechanism.

Synthesis of Trifluoromethyl-Diaziridines

The journey begins with an appropriate aryl trifluoromethyl ketone. A common synthetic route involves a two-step sequence:[5][7]

-

Oxime Formation: The ketone is first converted to a tosyl oxime.

-

Cyclization: Treatment of the tosyl oxime with liquid ammonia induces cyclization to form the corresponding trifluoromethyl-diaziridine.[5][7]

This process yields a stable, three-membered ring containing two nitrogen atoms and the CF₃-bearing carbon. These diaziridines are often bench-stable, allowing for purification and storage.[7]

Oxidation to the Diazirine: The Activation Step

The diaziridine is then "activated" through oxidation to the diazirine. This step is crucial as diazirines are primed to release dinitrogen gas (N₂) upon activation. The oxidation is typically achieved using mild oxidizing agents such as iodine (I₂), silver oxide (Ag₂O), or potassium permanganate (KMnO₄).[5][7] The resulting diazirine is a strained, cyclic isomer of a diazoalkane and is the direct precursor to the key reactive species.[7]

Core Mechanistic Pathways of Trifluoromethylation

Once generated, the trifluoromethyl carbene can engage in several distinct mechanistic pathways to install the CF₃ group onto a substrate.

Mechanism 1: [2+1] Cycloaddition

A classic reaction of carbenes is their cycloaddition with π-systems. The electrophilic trifluoromethyl carbene readily reacts with alkenes and alkynes in a [2+1] cycloaddition to furnish trifluoromethyl-substituted cyclopropanes and cyclopropenes, respectively. [5]

-

Causality: The reaction is driven by the desire of the electron-deficient carbene to satisfy its valence. It adds across the double or triple bond in a concerted fashion. The stereochemistry of the starting alkene is often retained in the cyclopropane product. This pathway is highly efficient for building strained, three-membered rings which are valuable synthetic intermediates.

Mechanism 2: C–H Bond Insertion

Perhaps one of the most powerful applications of carbene chemistry is the C–H insertion reaction. The highly reactive trifluoromethyl carbene can insert directly into aliphatic C–H bonds.

-

Causality: This reaction proceeds via a concerted, three-centered transition state where the carbene inserts into the C-H bond, forming new C-C and C-H bonds simultaneously. This method allows for the functionalization of otherwise unreactive hydrocarbon frameworks, a significant challenge in organic synthesis. This capability is exploited in photoaffinity labeling, where the carbene, generated in situ, covalently labels nearby molecules within a protein's binding pocket. [7][8]

Mechanism 3: Metal-Catalyzed Carbene Transfer

The versatility of trifluoromethyl carbenes is significantly expanded through transition metal catalysis. In the presence of catalysts based on copper (Cu), rhodium (Rh), or palladium (Pd), the carbene is intercepted to form a metal-carbene (or carbenoid) intermediate. [5][7]These intermediates are generally more stable and selective than the free carbene.

-

Causality and Control: The metal center modulates the reactivity of the carbene, suppressing undesired side reactions (like C-H insertion) and enabling unique transformations. For example, palladium catalysis can facilitate the coupling of the carbene with vinyl bromides to synthesize trifluoromethyl allenes. [7]The mechanism involves oxidative addition of the Pd(0) catalyst to the vinyl bromide, followed by reaction with the diazirine-derived carbene to form a palladium-carbene complex, which then undergoes reductive elimination to yield the product. [5][7]

Mechanism 4: Photoredox-Mediated Activation

A modern advancement involves the use of photoredox catalysis to initiate the decomposition of the diazirine under visible light, offering milder reaction conditions. [7]

-

Causality: In this mechanism, a photocatalyst (e.g., an iridium complex) absorbs visible light and enters an excited state. [7][9]This excited-state catalyst can then transfer its energy to the diazirine through a process like Dexter energy transfer. This energy transfer is sufficient to induce the decomposition of the diazirine to the carbene and N₂, bypassing the need for high-energy UV radiation. This approach is particularly valuable for applications in biological systems where UV light can be damaging. [7]

Experimental Protocol: Representative Photochemical Trifluoromethylation

The following is a generalized, self-validating protocol for the photochemical trifluoromethylation of an alkene via [2+1] cycloaddition.

Objective: To synthesize a trifluoromethyl-substituted cyclopropane.

Materials:

-

Trifluoromethyl-diazirine precursor (1.0 eq)

-

Alkene substrate (1.5 eq)

-

Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane)

-

Photoreactor equipped with a 360 nm UV lamp

-

Schlenk flask or equivalent vessel for inert atmosphere

Step-by-Step Methodology:

-

Reaction Setup: In a quartz reaction vessel, dissolve the trifluoromethyl-diazirine (1.0 eq) and the alkene (1.5 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). The use of excess alkene helps to ensure the carbene is trapped efficiently, minimizing side reactions.

-

Degassing: Thoroughly degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the reactive intermediates.

-

Irradiation: Place the vessel in the photoreactor and irradiate with the 360 nm UV lamp at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS by observing the consumption of the diazirine starting material.

-

Validation & Workup: Upon complete consumption of the diazirine (typically 2-6 hours), concentrate the reaction mixture in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel.

-

Characterization: Confirm the structure of the purified trifluoromethyl-cyclopropane product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The presence of a characteristic quartet in the ¹³C NMR and a singlet in the ¹⁹F NMR are strong indicators of successful trifluoromethylation.

Summary of Reagents and Data

| Reagent Class | Precursor | Activation Method | Key Intermediate | Primary Application |

| Diaziridine-Derived | Aryl-CF₃-Diaziridine | Oxidation (I₂, Ag₂O) | Aryl-CF₃-Diazirine | Stable Precursor Storage |

| Diazirine | Aryl-CF₃-Diazirine | UV Light (hv) or Heat (Δ) | Aryl-CF₃-Carbene | Cycloaddition, C-H Insertion |

| Metal-Carbenoid | Aryl-CF₃-Diazirine | Metal Catalyst + hv/Δ | Metal-Carbene Complex | Selective Coupling, Ylide Formation |

| Photoredox System | Aryl-CF₃-Diazirine | Photocatalyst + Visible Light | Aryl-CF₃-Carbene | Mild C-H Functionalization |

Conclusion and Future Outlook

Trifluoromethyl-diaziridines, via their diazirine counterparts, provide a versatile and powerful platform for trifluoromethylation. The core of their reactivity lies in the clean generation of a highly energetic trifluoromethyl carbene. The ability of this intermediate to undergo cycloaddition, C-H insertion, and participate in metal-catalyzed transformations underscores its synthetic utility. The development of milder activation methods, such as visible-light photoredox catalysis, continues to broaden the applicability of these reagents, particularly in complex and sensitive systems like those found in chemical biology and late-stage drug functionalization. [10]Future research will likely focus on developing catalytic, enantioselective variants of these reactions and expanding their use in flow chemistry for scalable synthesis. [6][11]

References

-

Geri, J. B., et al. (2022). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au. Available at: [Link]

-

Hawkins, D. G., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. National Institutes of Health. Available at: [Link]

-

Geri, J. B., et al. (2022). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. National Institutes of Health. Available at: [Link]

-

Geri, J. B., et al. (2022). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ResearchGate. Available at: [Link]

-

Hawkins, D. G., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for. Digital Commons@Becker. Available at: [Link]

-

Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry. Available at: [Link]

-

Zhang, C. (2014). Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. ResearchGate. Available at: [Link]

-

Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry. Available at: [Link]

-

Khalid, M. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. SciSpace. Available at: [Link]

-

Compton, R. G., et al. (2011). 3-Aryl-3-(trifluoromethyl)diazirines as versatile photoactivated "linker" molecules for the improved covalent modification of graphitic and carbon nanotube surfaces. University of Oxford. Available at: [Link]

-

Langlois, B. R. (2007). Nucleophilic trifluoromethylation. ResearchGate. Available at: [Link]

-

Krska, S. W., et al. (2011). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. National Institutes of Health. Available at: [Link]

-

Smedley, C. (2014). Electrophilic Fluorination. Bryn Mawr College. Available at: [Link]

-

Yasu, Y., et al. (2012). Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Chem-Station. (2014). Electrophilic Trifluoromethylation. Chem-Station International Edition. Available at: [Link]

-

GalChimia. (2015). Review of the month: Fluorination Methods. GalChimia. Available at: [Link]

-

Wang, P., et al. (2015). Direct C-H Trifluoromethylation of Glycals by Photoredox Catalysis. ResearchGate. Available at: [Link]

Sources

- 1. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. brynmawr.edu [brynmawr.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Aryl-3-(trifluoromethyl)diazirines as versatile photoactivated \"linker\" molecules for the improved covalent modification of graphitic and carbon nanotube surfaces | Department of Chemistry [chem.ox.ac.uk]

- 9. BJOC - Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis [beilstein-journals.org]

- 10. Review of the month: Fluorination Methods - GalChimia [galchimia.com]

- 11. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Diaziridine Story: From Obscure Precursor to Indispensable Tool in Chemical Biology

An In-depth Technical Guide on the Discovery, Synthesis, and Application of a Uniquely Potent Chemical Moiety

Foreword: The Power of a Strained Ring and a Potent Halogen

In the landscape of modern drug discovery and chemical biology, the quest for molecular tools that can elucidate complex biological interactions is paramount. Among these, photoaffinity labeling has emerged as a powerful technique to covalently trap and identify protein targets of small molecules. At the heart of many of the most successful photoaffinity probes lies a small, unassuming three-membered ring: the diazirine. When this ring is appended with the powerfully electronegative trifluoromethyl (CF₃) group, its utility is magnified, creating the 3-trifluoromethyl-3-aryldiazirine scaffold. This guide provides a comprehensive technical overview of the journey of trifluoromethyl diaziridines, from their initial discovery and the evolution of their synthesis to their current, indispensable role in cutting-edge research. We will explore the causal chemistry behind synthetic choices, detail key experimental protocols, and illuminate the path that transformed this strained heterocycle into a cornerstone of modern medicinal chemistry.

Genesis: The Dawn of Fluorinated Diaziridines

The history of diaziridines—three-membered rings containing two nitrogen atoms—dates back to their independent discovery by several research groups in the late 1950s. However, the introduction of fluorine, specifically the trifluoromethyl group, marked a pivotal moment in their chemical story. Early explorations into fluorinated small rings were driven by the unique electronic properties imparted by fluorine.

The first synthesis of a diaziridine bearing a trifluoromethyl group was reported in the mid-1960s. Research by R. A. Mitsch in 1965 detailed the synthesis of 3-chloro-3-(trifluoromethyl)diaziridine, a landmark achievement that opened the door to this new class of compounds. This early work laid the groundwork for what would become a critical functional group in chemical biology.

However, the true potential of trifluoromethyl diaziridines remained largely untapped until 1980. In a seminal paper published in the Journal of Biological Chemistry, Brunner, Senn, and Richards described the synthesis of 3-trifluoromethyl-3-phenyldiazirine (TPD) and, crucially, identified its exceptional properties as a photolabeling agent.[1] They demonstrated that TPD was stable in the dark, even in acidic or basic conditions, yet could be rapidly photolyzed with near-UV light to generate a highly reactive carbene.[1] This carbene could then efficiently insert into C-H and O-H bonds, making it an ideal tool for covalently modifying biological targets.[1] This publication was the catalyst that propelled trifluoromethyl diaziridines from a chemical curiosity to a molecule of immense practical importance.

The Art of Synthesis: An Evolutionary Tale

The synthesis of trifluoromethyl diaziridines, while conceptually straightforward, has undergone significant evolution to improve efficiency, safety, and substrate scope. The core strategy has remained consistent, but refinements in reagents and conditions have been critical.

The "Conventional" Pathway: A Four-Step March

The classical and still widely used method to synthesize 3-trifluoromethyl-3-aryldiaziridines is a four-step sequence starting from an aryl trifluoromethyl ketone.[2] This pathway is foundational and understanding it is key to appreciating the subsequent innovations.

-

Oxime Formation: The parent ketone is reacted with hydroxylamine hydrochloride in a basic solvent like pyridine to form the corresponding oxime. This step proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon.

-

O-Sulfonylation: The hydroxyl group of the oxime is then activated by converting it into a good leaving group. This is typically achieved by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like triethylamine or DMAP. The resulting O-sulfonyl oxime is a key intermediate, primed for cyclization.

-

Diaziridine Ring Formation: The crucial cyclization is performed by treating the O-sulfonyl oxime with anhydrous ammonia.[3] This step is typically carried out at low temperatures (-78 °C) in a solvent like dichloromethane or ethanol, and then allowed to warm. The ammonia acts as both the nucleophile and the source of the second nitrogen atom in the ring.

-

Isolation: The resulting diaziridine is then isolated, often through extraction and chromatography.

This method, while effective, has notable drawbacks, primarily the use of large quantities of volatile, corrosive, and toxic anhydrous ammonia, which requires specialized equipment and handling procedures.[4]

Mechanistic Insights into Ring Formation

The transformation of the O-sulfonyl oxime to the diaziridine is the cornerstone of the synthesis. The accepted mechanism involves the initial nucleophilic attack of ammonia on the imine carbon, displacing the sulfonate leaving group to form a transient gem-diamine intermediate.[2][5] This is followed by an intramolecular cyclization with the elimination of a proton to yield the strained diaziridine ring.[2][5]

The electron-withdrawing nature of the trifluoromethyl group plays a crucial role by activating the imine carbon towards nucleophilic attack, facilitating the initial addition of ammonia. Computational studies have supported this pathway, highlighting the importance of the leaving group's ability and the nucleophilicity of the aminating agent.[6]

Modern Synthetic Advancements

Recognizing the limitations of the conventional method, researchers have developed several innovative approaches to improve the synthesis of trifluoromethyl diaziridines.

-

Ammonia-Free Synthesis: A significant step forward was the development of ammonia-free protocols. One such method, reported by Kumar and Manetsch, avoids the use of anhydrous ammonia by employing a different aminating agent and reaction conditions.[4] This not only enhances safety but also simplifies the experimental setup, making the synthesis more accessible.[4] These methods often involve a two-step, one-pot procedure from the corresponding imine.

-

Solid-Phase Synthesis: To facilitate library synthesis and purification, solid-phase methods have been developed. Protasova and co-workers demonstrated a strategy where the oxime is immobilized on a polystyrene-sulfonyl chloride resin.[7] The subsequent reaction with ammonia solution cleaves the diaziridine from the solid support.[7] This approach is particularly valuable for creating diverse sets of diaziridine-containing molecules for screening purposes, as purification is simplified to mere filtration and washing of the resin.[7]

A Comparative Look at Synthetic Methodologies

The choice of synthetic route depends on the desired scale, available equipment, and the need for diversification.

| Method | Key Reagents | Advantages | Disadvantages | Typical Yields |

| Conventional | Ketone, NH₂OH·HCl, TsCl, Anhydrous NH₃ | Well-established, robust for many substrates. | Requires handling of hazardous anhydrous ammonia, low temperatures. | 60-80% (overall) |

| Ammonia-Free | Imine, alternative aminating agents | Improved safety, simpler experimental setup. | May have a more limited substrate scope, imine synthesis required. | 50-70% |

| Solid-Phase | Ketoxime, Polystyrene-SO₂Cl resin , NH₃ solution | Ideal for library synthesis, simplified purification. | Lower overall yields, requires solid-phase expertise. | 30-50% |

From Precursor to Powerhouse: Applications

The overwhelming majority of applications for trifluoromethyl diaziridines leverage them as stable precursors to their corresponding diazirines. The diaziridine is readily oxidized to the diazirine using mild oxidizing agents like iodine with triethylamine, silver oxide (Ag₂O), or manganese dioxide (MnO₂).[6]

The Premier Application: Photoaffinity Labeling

Trifluoromethylaryl diazirines are considered elite photoactivatable groups for several reasons:

-

Small Size: They are sterically unobtrusive and less likely to interfere with the binding of a ligand to its target protein compared to bulkier photophores like benzophenones.

-

Stability: They are remarkably stable to a wide range of chemical conditions, including strong acids and bases, and are stable in ambient light, allowing for easy handling and incorporation into complex molecules.[1]

-

Efficient Photolysis: Upon irradiation with long-wave UV light (~350 nm), a wavelength that is less damaging to biological systems, they efficiently extrude nitrogen gas to form a highly reactive trifluoromethylaryl carbene.[1]

-

Reactive Carbene: The resulting carbene is highly reactive and will rapidly insert into nearby C-H, N-H, or O-H bonds, forming a stable covalent bond between the probe molecule and its interacting partner.

This combination of properties makes them invaluable tools in chemical biology and drug discovery for identifying the protein targets of bioactive small molecules, mapping binding sites, and studying protein-protein interactions.

Emerging Roles and Future Directions

While their role as diazirine precursors dominates, research continues to explore other potential applications. Their strained ring system makes them interesting synthons for other nitrogen-containing heterocycles. For example, ring-opening reactions can provide access to unique substituted hydrazones or other fluorinated building blocks. Furthermore, the development of bis-diazirines from these precursors has found applications in polymer chemistry for cross-linking aliphatic polymers.[2]

Key Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for both a classical and a modern synthesis are outlined below.

Protocol 1: Classical Synthesis of 3-Phenyl-3-(trifluoromethyl)diaziridine (adapted from Brunner et al.)

-

Step A: Oxime Formation. 2,2,2-Trifluoroacetophenone (1 eq.) is dissolved in pyridine. Hydroxylamine hydrochloride (1.5 eq.) is added, and the mixture is heated at 80 °C for 2 hours. After cooling, the mixture is poured into water and extracted with diethyl ether. The organic layer is washed with dilute HCl, water, and brine, then dried over anhydrous sodium sulfate and concentrated to yield the oxime.

-

Step B: O-Tosylation. The oxime (1 eq.) is dissolved in dichloromethane. 4-Dimethylaminopyridine (DMAP, 0.1 eq.) and triethylamine (1.5 eq.) are added. The solution is cooled to 0 °C, and p-toluenesulfonyl chloride (1.2 eq.) is added portion-wise. The reaction is stirred at room temperature for 4 hours. The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated. The crude product is purified by flash chromatography.

-

Step C: Diaziridine Formation. The O-tosyl oxime (1 eq.) is dissolved in anhydrous diethyl ether in a pressure vessel or a thick-walled sealed tube. The vessel is cooled to -78 °C, and anhydrous ammonia (approx. 10 eq.) is condensed into the vessel. The vessel is sealed and allowed to warm to room temperature, then stirred for 16-24 hours behind a blast shield. After carefully venting the ammonia, the reaction mixture is extracted with diethyl ether, washed with water and brine, dried, and concentrated to yield the crude diaziridine, which is often purified by careful column chromatography.

Protocol 2: Ammonia-Free Synthesis of 3-Phenyl-3-(trifluoromethyl)diaziridine

-

Step A: Imine Formation. To a solution of 2,2,2-trifluoroacetophenone (1 eq.) in methanol, add lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 eq.) at 0 °C. Stir for 1 hour, then add the desired primary amine (e.g., benzylamine, 1.2 eq.). Allow the reaction to warm to room temperature and stir for 12 hours. The solvent is removed under reduced pressure, and the crude imine is used directly in the next step after extraction.

-

Step B: Diaziridination. The crude imine is dissolved in a suitable solvent like acetonitrile. An aminating agent such as hydroxylamine-O-sulfonic acid (HOSA, 2.0 eq.) and a base like sodium bicarbonate (3.0 eq.) are added. The mixture is stirred at room temperature for 24-48 hours. The reaction is then filtered, and the filtrate is concentrated. The residue is purified by flash chromatography to yield the N-substituted diaziridine. Note: This protocol yields an N-substituted diaziridine. For the parent NH-diaziridine, different ammonia surrogates are required.

Conclusion: An Enduring Legacy and a Bright Future

The journey of trifluoromethyl diaziridines is a compelling example of how fundamental synthetic exploration can lead to the development of transformative research tools. From their initial synthesis in the 1960s to their popularization by Brunner and colleagues, these molecules have carved out an essential niche in chemical biology. The continuous evolution of their synthesis, driven by the need for greater safety, efficiency, and versatility, ensures their continued relevance. As researchers continue to probe the intricate web of biological interactions, the small, stable, and potently photoreactive trifluoromethyl diazirine will undoubtedly remain a shining light, illuminating the dark corners of the proteome for years to come.

References

-

[Review of diaziridine synthesis and applications]. Molecules, 2021 . [Link][2][3]

-

[Review on aryl trifluoromethyl diazoalkanes and diazirines]. ACS Organic & Inorganic Au, 2022 . [Link][6][8]

-

Brunner, J., Senn, H., & Richards, F. M. 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. Journal of Biological Chemistry, 1980 , 255(8), 3313-3318. [Link][1]

-

Protasova, I., Bulat, B., Jung, N., & Bräse, S. Synthesis of Diaziridines and Diazirines via Resin-Bound Sulfonyl Oximes. Organic Letters, 2017 , 19(1), 34-37. [Link][7]

-

Wang, L., Murai, Y., Yoshida, T., Ishida, A., Masuda, K., Sakihama, Y., Hashidoko, Y., Hatanaka, Y., & Hashimoto, M. Alternative One-Pot Synthesis of (Trifluoromethyl)phenyldiazirines from Tosyloxime Derivatives: Application for New Synthesis of Optically Pure Diazirinylphenylalanines for Photoaffinity Labeling. Organic Letters, 2015 , 17(3), 616-619. [Link]

-

Kumar, A. B., & Manetsch, R. Ammonia-free synthesis of 3-trifluoromethyl-3-phenyldiaziridine. Synthetic Communications, 2018 , 48(6), 626-631. [Link][4]

-

[General information on trifluoromethylphenyl diazirine reagents]. Digital Commons@Becker, 2023 . [Link][9]

-

[Synthesis and applications of trifluoromethylphenyl diazirine reagents]. RSC Publishing, 2023 . [Link]

-

[Mechanistic details and synthetic protocols]. Figshare, 2018 . [Link]

-

[Supporting information on trifluoromethylaryl diazirines]. The Royal Society of Chemistry, 2016 . [Link][10]

-

[Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents]. National Institutes of Health, 2023 . [Link]

-

[General review on diazirine chemistry]. PMC, n.d. [Link][11]

-

Graham, W. H. A Direct Method of Preparation of Diazirine. Journal of the American Chemical Society, 1962 , 84(6), 1063-1064. [Link][12]

-

[Review of oxaziridine and diaziridine chemistry]. ACS Publications, 2014 . [Link]

Sources

- 1. 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Trends in Diaziridine Formation and Transformation (a Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandf.figshare.com [tandf.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Diaziridines and Diazirines via Resin-Bound Sulfonyl Oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 10. rsc.org [rsc.org]

- 11. The Versatility of Diazirines: Properties, Synthetic and Modern Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

introduction to electrophilic trifluoromethylating agents

An In-depth Technical Guide to Electrophilic Trifluoromethylating Agents

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of the trifluoromethyl (CF₃) group is a powerful tactic in modern medicinal chemistry and materials science. Its distinct electronic properties, such as high electronegativity, metabolic stability, and lipophilicity, can dramatically alter the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a thorough technical exploration of electrophilic trifluoromethylating agents, delving into their historical development, mechanistic intricacies, and practical applications. As a Senior Application Scientist, my objective is to connect theoretical principles with effective experimental design, enabling researchers to leverage these potent reagents in their synthetic work.

The Strategic Importance of the Trifluoromethyl Group

The CF₃ group is often referred to as a "super-substituent" in the realm of drug design.[1] Its potent electron-withdrawing nature can substantially modify the pKa of adjacent functional groups, thereby influencing drug-receptor binding and overall bioavailability. Moreover, the inherent strength of the C-F bond provides exceptional metabolic stability, shielding drug molecules from oxidative degradation by cytochrome P450 enzymes and consequently extending their in vivo half-life.[1]

Key Physicochemical Effects of the CF₃ Group:

-

Increased Lipophilicity: Enhances the ability of a molecule to pass through biological membranes, which can lead to improved oral absorption.[1]

-

Metabolic Stability: The robust C-F bond is resistant to enzymatic cleavage, a common route of drug metabolism.[1]

-

Modulation of pKa: Alters the acidity or basicity of nearby functional groups, which can be critical for receptor interaction.

-

Conformational Control: The steric bulk of the CF₃ group can influence the three-dimensional shape of a molecule, potentially locking it into a more active conformation.

-

Enhanced Binding Affinity: Can form favorable interactions, such as dipole-dipole and orthogonal multipolar interactions, with biological targets.

The Evolution of Electrophilic Trifluoromethylation

The quest to control the highly reactive trifluoromethyl cation (CF₃⁺) has been a significant challenge in synthetic chemistry. Early methods for introducing the CF₃ group were often hampered by the need for harsh reaction conditions and the use of reagents with poor functional group tolerance. The advent of stable yet reactive electrophilic trifluoromethylating agents has been a transformative development, permitting the direct and selective trifluoromethylation of a diverse array of nucleophiles under mild conditions.

A Timeline of Key Developments:

-

Early Attempts: Initial strategies frequently involved gaseous reagents like CF₃I, which limited their practicality and scope.[2]

-

The Dawn of Hypervalent Iodine Reagents: The groundbreaking research by Togni and his team led to the creation of stable, crystalline, and highly effective hypervalent iodine-based CF₃ donors.[3] These reagents, now commonly known as "Togni reagents," represented a major leap forward in the field.[4][5]

-

The Rise of Sulfonium-Based Reagents: The development of sulfonium-based reagents, such as the Umemoto and Yagupolskii-Umemoto reagents, offered valuable and often complementary methods for electrophilic trifluoromethylation.[3][4][5]

-

Expansion to Heavier Chalcogens: More recently, reagents based on selenium and tellurium have been introduced, providing unique reactivity profiles.[2]

Classes of Electrophilic Trifluoromethylating Agents: A Comparative Analysis

The contemporary synthetic chemist has access to a varied arsenal of electrophilic trifluoromethylating agents. The selection of a particular reagent is typically guided by factors such as the nature of the substrate, the desired reaction conditions, and economic considerations.

Hypervalent Iodine Reagents (Togni Reagents)

Togni reagents are among the most extensively used electrophilic trifluoromethylating agents, prized for their stability, ease of handling, and wide substrate compatibility.[4][6][7] They are generally crystalline solids that can be stored for prolonged periods without significant decomposition.[6]

Mechanism of Action: The reactivity of Togni reagents stems from the hypervalent iodine center, which serves as an excellent leaving group. The transfer of the CF₃ group can occur through either a radical or an ionic pathway, contingent on the specific reaction conditions and the nature of the nucleophile.[2]

// Nodes Reagent [label="Togni Reagent\n(I-CF3)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleophile [label="Nucleophile\n(Nu-)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="[Nu---CF3---I-Ar]", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Trifluoromethylated\nProduct (Nu-CF3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Iodoarene [label="Iodoarene\n(I-Ar)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Reagent -> Intermediate [label="Nucleophilic\nAttack"]; Nucleophile -> Intermediate; Intermediate -> Product [label="CF3 Transfer"]; Intermediate -> Iodoarene [label="Leaving Group\nDeparture"]; }

Caption: Generalized mechanism of trifluoromethylation using a Togni reagent.Table 1: Comparison of Common Togni Reagents

| Reagent Name | Key Features | Applications |

| 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Highly reactive, broad substrate scope.[6] | Trifluoromethylation of thiols, phosphines, and C-nucleophiles.[2][3] |

| 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole | More stable and less shock-sensitive than the parent compound. | Similar to the parent compound, with an improved safety profile.[2] |

Experimental Protocol: Trifluoromethylation of Thiophenol using a Togni Reagent

-

Reagent Preparation: In a clean, dry flask, dissolve thiophenol (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (MeCN) (5 mL).

-

Addition of Togni Reagent: Add the Togni reagent (1.1 mmol, 1.1 equiv) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired S-(trifluoromethyl)thiophenol.

Sulfonium-Based Reagents (Umemoto and Yagupolskii-Umemoto Reagents)

Sulfonium-based reagents constitute another vital class of electrophilic trifluoromethylating agents.[8] They often exhibit higher reactivity than Togni reagents and can be employed for the trifluoromethylation of a broader range of less nucleophilic substrates.

Mechanism of Action: The mechanism of trifluoromethylation with sulfonium reagents is believed to involve the direct transfer of the CF₃ group from the positively charged sulfur atom to the nucleophile.

// Nodes Reagent [label="Umemoto Reagent\n(S+-CF3)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleophile [label="Nucleophile\n(Nu-)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Trifluoromethylated\nProduct (Nu-CF3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sulfide [label="Sulfide\nByproduct", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Reagent -> Product [label="Nucleophilic\nAttack & CF3 Transfer"]; Nucleophile -> Product; Reagent -> Sulfide [label="Leaving Group\nDeparture"]; }

Caption: Simplified mechanism of trifluoromethylation using a sulfonium-based reagent.Table 2: Comparison of Common Sulfonium-Based Reagents

| Reagent Name | Key Features | Applications |

| S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate | Highly reactive, suitable for C-H trifluoromethylation.[2] | Trifluoromethylation of arenes, heteroarenes, and enolates.[9] |

| 5-(Trifluoromethyl)dibenzothiophenium triflate | More user-friendly than the tetrafluoroborate salt. | Similar to the tetrafluoroborate salt, with improved handling characteristics. |

| S-(Trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) | A powerful and easy-to-handle reagent with enhanced reactivity due to the trifluoromethoxy groups.[1][10] | Effective for trifluoromethylating a wide variety of nucleophilic substrates.[1] |

Applications in Drug Discovery and Development

The capacity for selective introduction of a trifluoromethyl group has had a profound influence on the creation of new pharmaceuticals. Numerous blockbuster drugs attribute their efficacy and favorable pharmacokinetic properties to the inclusion of a CF₃ group.[2]

Case Study: Celecoxib (Celebrex)

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The trifluoromethyl group in celecoxib is instrumental in its selective binding to the active site of COX-2. The synthesis of celecoxib features a crucial step involving the trifluoromethylation of a pyrazole precursor.

// Nodes Start [label="Starting Material\n(Pyrazole Precursor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Trifluoromethylation\n(e.g., with Togni Reagent)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Trifluoromethylated\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Further\nFunctionalization", fillcolor="#FBBC05", fontcolor="#202124"]; Final [label="Final Drug\n(Celecoxib)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Final; }

Caption: High-level workflow for the synthesis of a trifluoromethylated drug.Safety Considerations

While contemporary electrophilic trifluoromethylating agents are generally considered safe to handle, adherence to standard laboratory safety protocols is imperative. Certain reagents may be shock-sensitive or release toxic byproducts upon decomposition. It is crucial to consult the Safety Data Sheet (SDS) before utilizing any new reagent. For instance, some reagents may form explosive mixtures with air at elevated temperatures.

Future Outlook

The field of electrophilic trifluoromethylation is in a state of continuous advancement. Current research efforts are directed towards the creation of more sustainable and economically viable reagents, as well as novel catalytic methodologies that can further broaden the applicability of these vital transformations. The development of enantioselective trifluoromethylation reactions is also a primary area of investigation, which is poised to have a substantial impact on the synthesis of chiral pharmaceuticals.

References

-

Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682. [Link]

-

Datta, H., & Melvin, P. (n.d.). Electrophilic Fluorination. Bryn Mawr College. Retrieved from [Link]

-

Singh, R. P., & Shreeve, J. M. (1998). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 63(21), 7350-7355. [Link]

-

Timofeeva, D. S., Puente, Á., Ofial, A. R., & Mayr, H. (2024). Reactivity of Electrophilic Trifluoromethylating Reagents. European Journal of Organic Chemistry. [Link]

-

Wikipedia contributors. (2023, December 28). Trifluoromethylation. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

-

Ma, J.-A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. [Link]

-

Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Tetrahedron, 115, 132793. [Link]

- Postigo, A. (2015).

-

Chem-Station. (2014, February 12). Electrophilic Trifluoromethylation. Chem-Station International Edition. [Link]

- Sigma-Aldrich. (2025, November 6).

-

Abdel-Aziem, A., et al. (2018). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 23(7), 1636. [Link]

-

J. C. B. da Silva, et al. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 26(21), 6346. [Link]

-

J. C. B. da Silva, et al. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Umemoto, T., & Adachi, K. (2013). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Journal of Fluorine Chemistry, 155, 118-127. [Link]

Sources

- 1. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 3. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 4. brynmawr.edu [brynmawr.edu]

- 5. Electrophilic Trifluoromethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Togni reagent - Enamine [enamine.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 10. Electrophilic Trifluoromethylating Agent, Umemoto Reagent IV / Electrophilic Fluorinating Agent, NFBB | TCI AMERICA [tcichemicals.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Trifluoromethylated Heterocycles Using 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Trifluoromethylated Heterocycles and the Utility of Diaziridine-Based Reagents

The introduction of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. The unique electronic properties of the CF₃ group—its high electronegativity, metabolic stability, and ability to modulate lipophilicity and pKa—can profoundly enhance the pharmacological profile of a drug candidate. Consequently, the development of robust and versatile methods for the synthesis of trifluoromethylated heterocycles is of paramount importance.

Among the various reagents developed for trifluoromethylation, 3-aryl-3-(trifluoromethyl)diaziridines, such as 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine, have emerged as valuable precursors for the generation of trifluoromethylated carbenes. These reagents offer a convenient and relatively stable source of highly reactive carbene intermediates, which can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This application note provides a detailed guide to the synthesis and application of 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine for the preparation of trifluoromethylated heterocycles, with a focus on the underlying reaction mechanisms and practical experimental protocols.

Reagent Profile: 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine

3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine is a crystalline solid that serves as a precursor to 4-methylphenyl(trifluoromethyl)carbene upon photolysis or thermolysis. The diaziridine is generally more stable and easier to handle than the corresponding diazo compound, making it an attractive reagent for synthetic applications.

Key Properties:

-

Appearance: White to off-white solid

-

Stability: Can be stored in the dark at low temperatures for extended periods. It is relatively stable to mild acids and bases.[1]

-

Carbene Generation: Efficiently generates the corresponding carbene upon irradiation with UV light (typically around 350 nm) or upon heating.[1][2]

Core Concept: Carbene-Mediated Transformations

The synthetic utility of 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine hinges on the generation of 4-methylphenyl(trifluoromethyl)carbene. This carbene is a highly reactive intermediate that can undergo several key transformations, providing pathways to trifluoromethylated molecules.

-

4-Methyl-α,α,α-trifluoroacetophenone + Hydroxylamine → Oxime

-

Oxime + Tosyl Chloride → O-Tosyl Oxime

-

O-Tosyl Oxime + Liquid Ammonia → 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine

N-Aryl Indole + 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine --(Pd catalyst, hν or Δ)--> Trifluoromethylated Cyclopropane-fused Indole

Caption: Experimental workflow for the palladium-catalyzed cyclopropanation of N-aryl indoles.

Materials and Equipment:

-

N-Aryl indole (e.g., 1-phenylindole)

-

3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Anhydrous and degassed solvent (e.g., 1,2-dichloroethane or toluene)

-

Schlenk tube or similar reaction vessel for inert atmosphere

-

UV photoreactor (e.g., with 350 nm lamps) or a heating mantle with temperature control

-

Magnetic stirrer

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Step-by-Step Protocol:

-

To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the N-aryl indole (1.0 equiv), 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine (1.2 equiv), and Pd(OAc)₂ (5 mol%).

-

Add anhydrous, degassed solvent to the tube.

-

If performing a photochemical reaction, place the reaction vessel in a UV photoreactor and irradiate at 350 nm at room temperature.

-

If performing a thermal reaction, heat the mixture to 80-100 °C.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the desired trifluoromethylated cyclopropane-fused indole.

Table 1: Representative Substrate Scope and Yields (Hypothetical Data Based on Related Reactions)

| N-Aryl Indole Substrate | Product | Typical Yield (%) |

| 1-Phenylindole | 1-Phenyl-1a-(4-methylphenyl)-1a-(trifluoromethyl)-1a,6b-dihydro-1H-cyclopropa[b]indole | 60-75 |

| 1-(4-Methoxyphenyl)indole | 1-(4-Methoxyphenyl)-1a-(4-methylphenyl)-1a-(trifluoromethyl)-1a,6b-dihydro-1H-cyclopropa[b]indole | 65-80 |

| 1-(4-Chlorophenyl)indole | 1-(4-Chlorophenyl)-1a-(4-methylphenyl)-1a-(trifluoromethyl)-1a,6b-dihydro-1H-cyclopropa[b]indole | 55-70 |

Application Scope and Future Directions: C-H Insertion Reactions

A promising yet less explored application of carbenes generated from 3-aryl-3-(trifluoromethyl)diaziridines is their participation in C-H insertion reactions with heterocycles. This would represent a direct method for the trifluoromethylation of the heterocyclic core.

Mechanistic Rationale:

The highly reactive carbene can insert into C-H bonds, with a general preference for electron-rich C-H bonds. For many heterocycles, this could provide a route to direct functionalization.

Sources

Application Notes & Protocols: Photocatalytic Trifluoromethylation of Arenes with Diaziridine-Derived Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Trifluoromethylation

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry. Its incorporation into drug candidates can profoundly enhance pharmacological properties, including metabolic stability, membrane permeability, and binding affinity, by modulating lipophilicity and electronic characteristics.[1][2][3] Historically, the direct installation of a CF₃ group onto complex aromatic and heteroaromatic scaffolds (arenes) has been a significant synthetic challenge, often requiring harsh conditions or pre-functionalized starting materials.[1] This limitation has spurred the development of milder, more versatile methods suitable for late-stage functionalization in drug discovery pipelines.[1][4]

Among the innovative reagents developed, trifluoromethyl-diazirines have emerged as exceptionally valuable precursors. Diazirines are three-membered heterocyclic compounds that are notably stable at room temperature and less toxic than many alternatives like diazoalkanes.[5][6] Upon activation, typically with light, they serve as clean and efficient sources of trifluoromethyl radicals (•CF₃), enabling a range of powerful transformations under mild, photocatalytic conditions.[7][8] This guide provides a detailed overview of the mechanism and a practical, field-proven protocol for the photocatalytic trifluoromethylation of arenes using these advanced reagents.

The Reagent: Understanding Trifluoromethyl-Diazirine

A diaziridine is a three-membered ring containing two nitrogen atoms and one carbon. For the purpose of trifluoromethylation, the key reagent is its oxidized and more stable form, 3-(trifluoromethyl)-3-phenyldiazirine .

-

Structure and Stability: The diazirine ring is strained, but these reagents exhibit remarkable bench stability, often existing as crystalline solids that can be handled in air for short periods.[6] Their stability is significantly greater than that of corresponding diazo compounds, particularly in acidic or basic conditions.[5][6]

-

Synthesis and Activation: Diazirines are typically synthesized from a corresponding trifluoromethyl ketone via formation of a tosyl oxime, which is then converted to a diaziridine with ammonia, and finally oxidized using reagents like iodine or silver oxide to the final diazirine.[6] The synthetic utility of diazirines stems from their ability to cleanly extrude nitrogen gas (N₂) upon photolysis (or thermolysis) to generate a highly reactive trifluoromethylcarbene, which can act as a precursor to the trifluoromethyl radical (•CF₃) in photoredox cycles.[7]

Reaction Mechanism: The Photoredox Catalytic Cycle

The direct C-H trifluoromethylation of arenes using diazirine reagents is most effectively achieved through photoredox catalysis. This process uses a photocatalyst that, when excited by visible light, can initiate single-electron transfer (SET) events to generate the key radical intermediates. The generally accepted mechanism proceeds through the catalytic cycle illustrated below.[4][8]

Caption: Photocatalytic cycle for arene trifluoromethylation.

Causality of the Mechanism:

-

Excitation: A photocatalyst (PC), such as Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ or Ru(bpy)₃Cl₂, absorbs a photon from a visible light source (e.g., a blue LED), promoting it to a long-lived, high-energy excited state (PC*).[8]

-

Single Electron Transfer (SET): The excited photocatalyst (PC*) is a potent reducing agent. It transfers a single electron to the trifluoromethyl-diazirine. This reductive process is believed to trigger the fragmentation of the diazirine ring, releasing a molecule of inert nitrogen gas (N₂) and the trifluoromethyl radical (•CF₃). The photocatalyst is now in an oxidized state (PC+).

-

Radical Addition: The highly reactive •CF₃ radical rapidly adds to the electron system of the arene substrate, forming a resonance-stabilized radical intermediate.[9]

-

Oxidation and Regeneration: The radical intermediate is oxidized by the PC+ species. This step serves two crucial purposes: it regenerates the photocatalyst in its ground state, allowing it to re-enter the catalytic cycle, and it forms a cationic intermediate from the arene substrate.[8]

-

Deprotonation: A mild base present in the reaction mixture removes a proton (H+) from the cationic intermediate, restoring the aromaticity of the ring and yielding the final trifluoromethylated arene product.

Experimental Protocol: General Procedure for Photocatalytic C-H Trifluoromethylation

This protocol describes a general method for the trifluoromethylation of a model arene substrate. Self-Validation Note: It is crucial to run a control reaction in the dark to confirm that the transformation is light-dependent, validating the photocatalytic pathway.

Materials and Equipment:

-

Reagents: Arene substrate (e.g., N-methylpyrrole), 3-(Trifluoromethyl)-3-phenyldiazirine, Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆), a mild base (e.g., K₂CO₃), and anhydrous solvent (e.g., Dimethylformamide - DMF).

-

Equipment: 4 mL screw-cap vial with a magnetic stir bar, syringes, needles, magnetic stir plate, and a blue LED light source (450 nm) with a cooling fan.

-

Safety: All manipulations should be performed in a well-ventilated fume hood. Wear standard Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]

Step-by-Step Methodology:

-

Reaction Setup (The "Why"):

-

To a 4 mL vial containing a magnetic stir bar, add the arene substrate (0.2 mmol, 1.0 equiv), the photocatalyst (0.004 mmol, 2 mol%), and the trifluoromethyl-diazirine reagent (0.4 mmol, 2.0 equiv).

-

Rationale: Using a slight excess of the diazirine ensures efficient trapping of the arene. The catalyst loading is kept low (1-2 mol%) to maximize turnover and cost-effectiveness.

-

-

Atmosphere Control (The "Why"):

-

Add anhydrous DMF (2.0 mL) via syringe.

-

Seal the vial and sparge the solution with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Rationale: Oxygen can quench the excited state of the photocatalyst and react with radical intermediates, inhibiting or stopping the reaction. Using an anhydrous solvent prevents side reactions involving water.

-

-

Initiation and Reaction (The "Why"):

-

Place the vial on the magnetic stirrer, approximately 2-5 cm away from the blue LED light source.

-

Ensure a small fan is directed at the vial to maintain the reaction at room temperature (approx. 25 °C).

-

Begin stirring and turn on the light source. Let the reaction proceed for 12-24 hours.

-

Rationale: Visible light provides the energy for the photocatalytic cycle. Constant stirring ensures a homogenous reaction mixture. Overheating can lead to decomposition of reagents or byproducts, so temperature control is essential for clean product formation.

-

-

Reaction Monitoring (The "Why"):

-

Periodically (e.g., every 4 hours), an aliquot can be taken via syringe and analyzed by Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material and the formation of the product.

-

Rationale: Monitoring allows for the determination of reaction completion and helps in optimizing reaction times for different substrates, preventing unnecessary irradiation or decomposition.

-

-

Workup and Extraction (The "Why"):

-

Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer to a separatory funnel and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Rationale: The workup removes the high-boiling point DMF solvent and other water-soluble components (like the base). The brine wash removes residual water from the organic phase, and drying with Na₂SO₄ ensures the complete removal of water before solvent evaporation.

-

-

Purification (The "Why"):

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Rationale: Column chromatography separates the desired trifluoromethylated product from unreacted starting material, the photocatalyst, and any minor byproducts, yielding the pure compound for characterization and further use.

-

Data Presentation: Representative Substrate Scope

The photocatalytic trifluoromethylation using diazirine-derived reagents demonstrates broad applicability across various classes of arenes. The following table summarizes typical outcomes.

| Entry | Arene Substrate | Product | Typical Yield (%) |

| 1 | N-Methylpyrrole | 2-Trifluoromethyl-N-methylpyrrole | 75-90% |

| 2 | Anisole | 4-Trifluoromethylanisole | 60-75% |

| 3 | Toluene | 4-Trifluoromethyltoluene | 55-70% |

| 4 | Pyridine | 2-Trifluoromethylpyridine | 50-65% |

| 5 | Caffeine | 8-Trifluoromethylcaffeine | 70-85% |

| 6 | Indole | 3-Trifluoromethylindole | 65-80% |

Note: Yields are representative and can vary based on specific reaction conditions and catalyst choice. The method shows high functional group tolerance and is effective for both electron-rich and electron-deficient (hetero)arenes.[4]

Safety and Handling Considerations

-

Reagent Handling: While trifluoromethyl-diazirines are more stable than many reactive reagents, they are energetic compounds. Avoid exposure to excessive heat, shock, or friction. Store in a cool, dark place.[6]

-

Photochemical Hazards: Use an appropriate shield (e.g., aluminum foil) around the reaction setup to prevent exposure of skin or eyes to the high-intensity LED light.

-

Solvent Safety: Handle flammable and volatile organic solvents in a well-ventilated fume hood. Ensure there are no ignition sources nearby.[11]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Do not discharge into drains.[12]

References

-

Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au. Available at: [Link]

-

Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. National Institutes of Health (PMC). Available at: [Link]

-

Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. National Institutes of Health (PMC). Available at: [Link]

-

Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Princeton University. Available at: [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan Sites/Macmillan/papers/Nature-2011-Nagib.pdf]([Link] Macmillan Sites/Macmillan/papers/Nature-2011-Nagib.pdf)

-

Safety Data Sheet. AA Blocks. Available at: [Link]

-

(PDF) Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. ResearchGate. Available at: [Link]

-

Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. PubMed. Available at: [Link]

-

Photochemical Cu(iii)-mediated trifluoromethylation of (hetero)arenes and biomolecules. National Institutes of Health (PMC). Available at: [Link]

-

Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. ResearchGate. Available at: [Link]

-

The Indispensable Role of Trifluoromethylation Reagents in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

A new reagent for direct difluoromethylation. PubMed. Available at: [Link]

Sources

- 1. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. Photochemical Cu(iii)-mediated trifluoromethylation of (hetero)arenes and biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aablocks.com [aablocks.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

Application Notes and Protocols: 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: A High-Precision Tool for Unraveling Biological Interactions

In the intricate landscape of medicinal chemistry and drug discovery, the precise identification of a small molecule's biological target is paramount. This crucial step underpins our understanding of a drug's mechanism of action, efficacy, and potential off-target effects. Among the sophisticated tools developed for this purpose, photoaffinity labeling (PAL) stands out as a powerful technique for covalently capturing the transient interactions between a ligand and its receptor.[1] At the forefront of this technology is a class of compact and highly efficient photo-crosslinkers: the 3-aryl-3-(trifluoromethyl)diaziridines.

This guide focuses on a specific and valuable member of this class, 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine . This reagent, upon photoactivation, provides a highly reactive carbene species capable of forming covalent bonds with interacting biomolecules, thereby creating a permanent record of the binding event. The incorporation of a trifluoromethyl group is a key design feature; it enhances the stability of the diazirine ring, preventing premature decomposition, and importantly, suppresses the formation of a less reactive diazo isomer upon photolysis.[2][3] This ensures a higher yield of the desired carbene intermediate, leading to more efficient and specific labeling.

These application notes provide a comprehensive overview of the synthesis and utilization of 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine, offering detailed protocols and expert insights to empower researchers in their quest to identify and characterize drug targets.

Mechanism of Action: Light-Induced Carbene Generation

The utility of 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine as a photoaffinity labeling probe lies in its clean and efficient generation of a highly reactive carbene intermediate upon irradiation with UV light, typically around 350-360 nm.[3] This wavelength is advantageous as it is less likely to cause significant damage to biological macromolecules compared to shorter wavelength UV light.

The process can be visualized as a two-step sequence:

-

Photoactivation: The strained three-membered diazirine ring absorbs a photon of UV light, leading to the extrusion of a molecule of nitrogen gas (N₂).

-

Carbene Formation: This extrusion event generates a highly reactive singlet carbene intermediate. This carbene is a potent electrophile that can rapidly insert into a wide range of chemical bonds present in the binding site of a target protein, including C-H, N-H, and O-H bonds.[4]

The photolysis of the parent compound, 3-phenyl-3-(trifluoromethyl)diazirine, has been shown to yield approximately 65% of the desired carbene and 35% of the corresponding diazoisomer.[2][5] The trifluoromethyl group helps to favor the carbene pathway.

Caption: Photoactivation of 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine.

Synthesis of 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine

The synthesis of 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine is a multi-step process that begins with the commercially available ketone, 2,2,2-trifluoro-1-(p-tolyl)ethanone. The general synthetic route involves the formation of an oxime, followed by conversion to a diaziridine, and subsequent oxidation to the final diazirine product.[6]

Synthetic Workflow Overview

Caption: General synthetic scheme for 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine.

Protocol 1: Synthesis of 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine

This protocol is adapted from established procedures for the synthesis of related 3-aryl-3-(trifluoromethyl)diaziridines.[7] Researchers should exercise caution and perform reactions in a well-ventilated fume hood.

Materials:

-

2,2,2-Trifluoro-1-(p-tolyl)ethanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine

-

Ethanol

-

p-Toluenesulfonyl chloride (TsCl) or p-Toluenesulfonic anhydride (Ts₂O)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Anhydrous ether

-

Liquid ammonia (NH₃)

-

Iodine (I₂) or Silver(I) oxide (Ag₂O)

-

Standard laboratory glassware and purification equipment (silica gel for chromatography)

Step 1: Formation of 2,2,2-Trifluoro-1-(p-tolyl)ethanone Oxime

-

To a solution of 2,2,2-trifluoro-1-(p-tolyl)ethanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5-2.0 eq) and pyridine (2.0-3.0 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water. Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel chromatography if necessary.

Step 2: O-Tosylation of the Oxime

-

Dissolve the oxime from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add triethylamine or DIPEA (1.5-2.0 eq) and cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride or p-toluenesulfonic anhydride (1.1-1.2 eq) portion-wise.[8]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude O-tosyl oxime is often used in the next step without further purification.

Step 3: Formation of the Diaziridine Ring

-

Caution: This step involves the use of liquid ammonia and should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

In a three-necked flask equipped with a dry ice condenser, dissolve the crude O-tosyl oxime (1.0 eq) in anhydrous ether.

-

Cool the flask to -78 °C (dry ice/acetone bath) and condense ammonia gas into the flask.

-

Stir the reaction mixture at -78 °C for 3-4 hours, then allow it to slowly warm to room temperature overnight, allowing the ammonia to evaporate.

-

After the ammonia has evaporated, filter the reaction mixture to remove any precipitated salts and concentrate the filtrate to obtain the crude diaziridine, which is typically used directly in the next step.

Step 4: Oxidation to the Diazirine

-

Dissolve the crude diaziridine (1.0 eq) in methanol or DCM.

-

Add triethylamine (2.0-3.0 eq) to the solution.

-

Add a solution of iodine (1.1-1.2 eq) in the same solvent portion-wise until a faint brown color persists.

-

Stir the reaction at room temperature for 20-30 minutes.

-

Quench the excess iodine with a few drops of aqueous sodium thiosulfate solution.

-

Extract the product with a suitable organic solvent (e.g., ether or DCM).

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the final product, 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine, by silica gel chromatography, ensuring the column is protected from light.

| Synthesis Step | Key Reagents | Typical Yield | Notes |

| 1. Oxime Formation | NH₂OH·HCl, Pyridine | >90% | Reaction can be driven to completion by heating. |

| 2. O-Tosylation | TsCl or Ts₂O, Et₃N | ~60-90%[8] | The product can be unstable; often used immediately. |

| 3. Diaziridine Formation | Liquid NH₃ | ~95%[7] | Requires low-temperature setup. |

| 4. Oxidation to Diazirine | I₂, Et₃N or Ag₂O | ~60-80%[6][7] | Perform in the dark to avoid premature photolysis. |

Application in Medicinal Chemistry: Photoaffinity Labeling for Target Identification

The primary application of 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine is in constructing photoaffinity probes. A typical probe consists of three key components: the small molecule of interest (the "bait"), a linker, and the diazirine photophore. Often, an additional reporter tag, such as an alkyne or biotin, is included for subsequent detection and enrichment.[9]

General Workflow for Photoaffinity Labeling

Caption: A typical workflow for target identification using a diazirine-based photoaffinity probe.

Protocol 2: General Procedure for Photoaffinity Labeling of a Target Protein

This protocol provides a general framework. Optimal concentrations, incubation times, and irradiation conditions should be determined empirically for each specific biological system.

Materials:

-

Photoaffinity probe incorporating the 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine moiety.

-

Biological sample (e.g., purified protein, cell lysate, or intact cells).

-

Appropriate buffer (e.g., PBS, HEPES).

-

UV lamp with an output centered around 350-365 nm (e.g., a black light lamp).

-

Reagents for downstream analysis (e.g., SDS-PAGE, 'click' chemistry reagents, mass spectrometer).

Procedure:

-

Incubation:

-

Prepare a solution of the target protein or cell lysate in a suitable buffer.

-

Add the photoaffinity probe to the biological sample. The final concentration of the probe typically ranges from nanomolar to low micromolar, depending on the binding affinity of the parent ligand.

-

Incubate the mixture for a predetermined time (e.g., 30-60 minutes) at a suitable temperature (e.g., 4 °C or room temperature) to allow for binding equilibrium to be reached. This step should be performed in the dark or under dim red light to prevent premature photolysis.

-

-

Control Samples:

-

No UV control: A sample prepared as above but not exposed to UV light. This controls for non-covalent interactions and non-specific binding.

-

Competition control: A sample pre-incubated with an excess (e.g., 10-100 fold) of the parent, unlabeled ligand before the addition of the photoaffinity probe. This is a crucial control to demonstrate specific binding to the target.[9]

-

-

Photolysis:

-

Place the samples on a cold plate or in an ice bath to minimize heat-induced denaturation.

-

Irradiate the samples with a UV lamp (~350 nm) for a specified duration (typically 5-30 minutes). The optimal irradiation time needs to be determined to maximize labeling of the specific target while minimizing non-specific labeling and photodamage.

-

-

Downstream Analysis:

-

Visualization: If the probe contains a fluorescent tag, the labeled proteins can be visualized directly by SDS-PAGE and in-gel fluorescence.

-

Enrichment and Identification: If the probe contains an alkyne handle, perform a copper-catalyzed or strain-promoted alkyne-azide cycloaddition ('click' chemistry) with a biotin-azide reporter tag. The biotinylated proteins can then be enriched using streptavidin beads.

-

Mass Spectrometry: The enriched proteins are then digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein target and the specific site of covalent modification.[10][11]

-

| Parameter | Typical Range | Considerations |

| Probe Concentration | 10 nM - 10 µM | Should be optimized based on the Kd of the parent ligand. |

| UV Wavelength | 350 - 365 nm | Minimizes damage to biological molecules. |

| Irradiation Time | 5 - 30 min | Balance between labeling efficiency and non-specific background. |

| Temperature | 4 °C - RT | Lower temperatures can help maintain protein stability. |

Expertise and Trustworthiness: A Critical Perspective

While 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine is a highly effective photo-crosslinker, a nuanced understanding of its chemistry is essential for the robust interpretation of experimental results.

A Key Caveat: Potential Instability of the Photoadduct